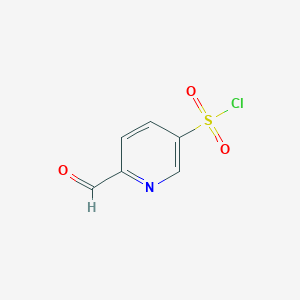
6-Formylpyridine-3-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Formylpyridine-3-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a formyl group at the 6th position and a sulfonyl chloride group at the 3rd position on the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formylpyridine-3-sulfonyl chloride typically involves the sulfonation of 6-formylpyridine followed by chlorination. One common method includes the reaction of 6-formylpyridine with sulfur trioxide to introduce the sulfonic acid group, followed by treatment with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and to minimize the formation of byproducts. The use of phosphorus pentachloride in a solvent such as chlorobenzene or trifluoromethylbenzene is common to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Formylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The formyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride are used.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
6-Formylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Formylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in various biochemical assays and drug development processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the formyl group at the 6th position.
6-Methoxypyridine-3-sulfonyl chloride: Contains a methoxy group instead of a formyl group at the 6th position.
Uniqueness
6-Formylpyridine-3-sulfonyl chloride is unique due to the presence of both the formyl and sulfonyl chloride groups, which confer distinct reactivity patterns. The formyl group allows for additional functionalization through electrophilic aromatic substitution, while the sulfonyl chloride group provides a site for nucleophilic substitution reactions. This dual functionality makes it a versatile intermediate in organic synthesis and various industrial applications .
Eigenschaften
Molekularformel |
C6H4ClNO3S |
|---|---|
Molekulargewicht |
205.62 g/mol |
IUPAC-Name |
6-formylpyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H4ClNO3S/c7-12(10,11)6-2-1-5(4-9)8-3-6/h1-4H |
InChI-Schlüssel |
GUBPXRGLSDDYSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1S(=O)(=O)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
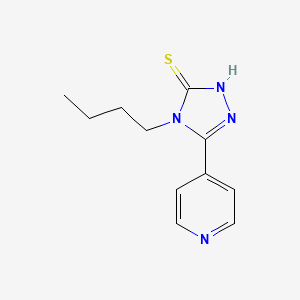
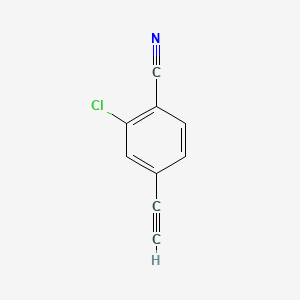
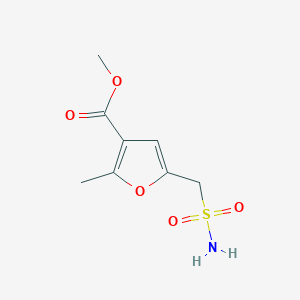
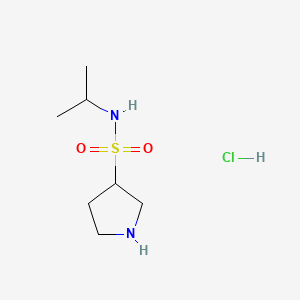

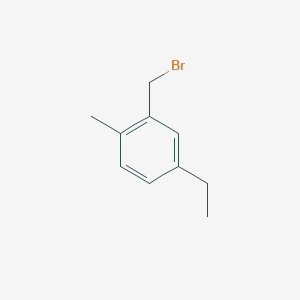
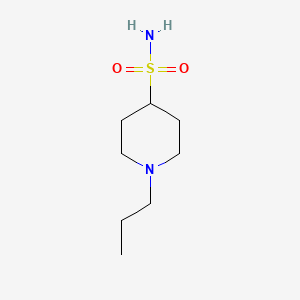

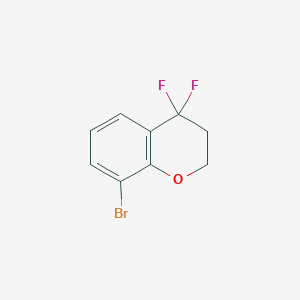
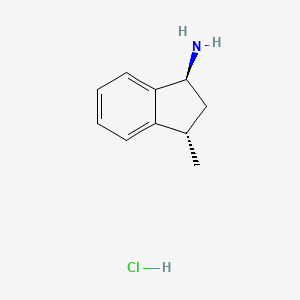

![1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13480811.png)
